molecular formula C8H9NO2S B1481983 5-(Azetidin-3-yl)thiophene-3-carboxylic acid CAS No. 2097964-44-6

5-(Azetidin-3-yl)thiophene-3-carboxylic acid

Cat. No. B1481983
M. Wt: 183.23 g/mol
InChI Key: ZNNSOGKHRYAIPR-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)thiophene-3-carboxylic acid, commonly known as ATC, is a chemical compound with a broad range of potential applications in the fields of research and industry. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid is C8H9NO2S. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The molecular weight of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid is 183.23 g/mol.

Scientific Research Applications

Antimicrobial Activity

5-(Azetidin-3-yl)thiophene-3-carboxylic acid and its derivatives have been explored for their potential antimicrobial properties. Research by Patel and Patel (2017) investigated the synthesis of various derivatives, including azetidinones, for their antibacterial and antifungal activities. These compounds were tested against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species including Candida albicans, Aspergillus niger, and Aspergillus Clavatus. This research suggests the potential of these compounds in developing new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Anticancer Activity

In the field of oncology, derivatives of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid have been studied for their anticancer activities. Kaminskyy and Lesyk (2010) conducted a study focusing on the anticancer activity of 4-azolidinone-3-carboxylic acids derivatives. They investigated the structure-activity relationships and identified compounds with high anticancer activity and selectivity, providing insight into molecular fragments that could be optimized for potential anticancer agents (D. Kaminskyy & R. Lesyk, 2010).

Synthesis of Novel Compounds

Research by Mabkhot et al. (2017) involved synthesizing new compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, with one of the key components being thiophene-3-carboxylic acid derivatives. Their work contributed to understanding the synthesis and properties of these compounds, which could have various biological activities (Y. Mabkhot et al., 2017).

Antitubercular Agents

A study by Marvadi et al. (2020) explored the synthesis of novel carboxamides derivatives incorporating thiophene-2-yl, evaluating their efficacy as antitubercular agents. Their research highlights the potential of these compounds in the treatment of tuberculosis, adding valuable knowledge to the field of antimicrobial research (Sandeep Kumar Marvadi et al., 2020).

Future Directions

Given the wide range of potential applications in research and industry, as well as the biological activity of thiophene-based analogs , it’s likely that 5-(Azetidin-3-yl)thiophene-3-carboxylic acid will continue to be an area of interest for future studies.

properties

IUPAC Name

5-(azetidin-3-yl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)5-1-7(12-4-5)6-2-9-3-6/h1,4,6,9H,2-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNSOGKHRYAIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azetidin-3-yl)thiophene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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